molecular formula C8H13FN2 B13145561 3-(2-Fluoroethyl)piperidine-3-carbonitrile

3-(2-Fluoroethyl)piperidine-3-carbonitrile

Cat. No.: B13145561
M. Wt: 156.20 g/mol
InChI Key: KGWYHNRUCTYMDS-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)piperidine-3-carbonitrile is a chemical compound with the molecular formula C8H13FN2 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common method is the reaction of piperidine-3-carbonitrile with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)piperidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoroethyl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethyl)piperidine-3-carbonitrile is unique due to the presence of both the piperidine ring and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H13FN2

Molecular Weight

156.20 g/mol

IUPAC Name

3-(2-fluoroethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C8H13FN2/c9-4-3-8(6-10)2-1-5-11-7-8/h11H,1-5,7H2

InChI Key

KGWYHNRUCTYMDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CCF)C#N

Origin of Product

United States

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